molecular formula C13H15N3O B3938717 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

Numéro de catalogue B3938717
Poids moléculaire: 229.28 g/mol
Clé InChI: PEVCISQWQVGFNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2004 and has been the subject of numerous scientific studies due to its potential as a cancer treatment.

Mécanisme D'action

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to have an antiproliferative effect on cancer cells, inducing G1 cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and drug resistance.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has several advantages for lab experiments, including its specificity for CDK4 and CDK6, its ability to induce G1 cell cycle arrest, and its potential as a cancer treatment. However, it also has some limitations, including its low solubility and potential toxicity at high doses.

Orientations Futures

There are several future directions for research on 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991, including:
1. Combination therapy: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and targeted therapies. Further research is needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has shown variable efficacy in clinical trials, suggesting that patient selection based on biomarkers may be necessary for optimal treatment outcomes.
3. Resistance mechanisms: Resistance to 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been observed in some patients, and further research is needed to understand the underlying mechanisms and develop strategies to overcome resistance.
4. Alternative targets: CDK4 and CDK6 inhibitors have shown promise as cancer treatments, but there may be alternative targets in the cell cycle pathway that could be targeted for improved efficacy.

Applications De Recherche Scientifique

4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of CDK4 and CDK6, which are involved in cell cycle regulation and are often overactive in cancer cells. 4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine 0332991 has been tested in preclinical and clinical trials for breast cancer, where it has shown promising results.

Propriétés

IUPAC Name

4-(2,3-dimethylphenyl)-6-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-5-4-6-10(9(8)2)11-7-12(17-3)16-13(14)15-11/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCISQWQVGFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=NC(=N2)N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenyl)-6-methoxypyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenyl)-6-methoxy-2-pyrimidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.